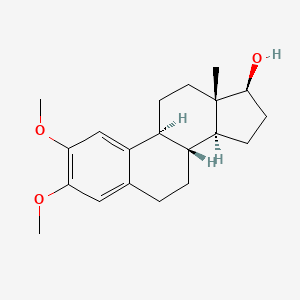

2-Methoxyestradiol-3-methylether

描述

Endogenous Origin as an Estradiol (B170435) Metabolite in Biological Systems

2-Methoxyestradiol-3-methylether, more commonly known as 2-methoxyestradiol (B1684026) (2-ME2), is an endogenous metabolite of the primary female sex hormone, estradiol (E2). nih.govwikipedia.org The formation of 2-ME2 is a multi-step enzymatic process. Initially, estradiol undergoes hydroxylation, primarily by cytochrome P450 enzymes (like CYP1A1 and CYP3A4), to form catechol estrogens, with 2-hydroxyestradiol (B1664083) (2-OHE2) being a major product. nih.govnih.gov Subsequently, the enzyme catechol-O-methyltransferase (COMT) catalyzes the methylation of 2-hydroxyestradiol, converting it into 2-methoxyestradiol. nih.govnih.govbohrium.com This enzymatic conversion is not limited to a single organ; COMT is a ubiquitous enzyme found in various tissues, including the liver, kidneys, brain, and red blood cells, indicating that 2-ME2 can be produced throughout the body. nih.govnih.gov

Once considered merely an inactive end-metabolite destined for excretion, research has revealed that 2-ME2 possesses distinct biological properties that differ significantly from its parent hormone, estradiol. nih.govnih.gov Notably, it has a very low affinity for the classical estrogen receptors (ERα and ERβ), meaning its actions are largely independent of the pathways typically associated with estrogenic activity. wikipedia.orgnih.gov

Overview of Preclinical Biological Activities and Research Significance

The research significance of 2-methoxyestradiol has grown substantially due to its demonstrated preclinical efficacy in several key areas of pathophysiology. Its multifaceted activities have positioned it as a promising candidate for further investigation.

Antiproliferative and Pro-apoptotic Effects: A substantial body of in vitro research has demonstrated that 2-ME2 can inhibit the proliferation of a wide range of cancer cell lines. nih.govfrontiersin.org Studies have shown its effectiveness against various cancers, including breast cancer (both ER-positive and ER-negative), prostate cancer, and multiple myeloma. nih.govfrontiersin.orgfrontiersin.org The compound induces cell cycle arrest, often at the G2/M phase, and promotes apoptosis (programmed cell death) in rapidly dividing tumor cells. wikipedia.orgnih.govfrontiersin.org One of its proposed mechanisms of action is the disruption of microtubule dynamics, which is crucial for cell division. nih.govresearchgate.net

Anti-angiogenic Properties: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. 2-methoxyestradiol is a potent inhibitor of angiogenesis. wikipedia.orgnih.gov It directly targets endothelial cells, the cells that line blood vessels, inducing apoptosis and inhibiting their proliferation and migration. nih.govnih.gov This anti-angiogenic activity is a key aspect of its anticancer potential, as it can effectively starve tumors of the blood supply they need to grow. nih.gov

Anti-inflammatory Activity: Emerging research has also highlighted the anti-inflammatory properties of 2-methoxyestradiol. nih.govnih.gov Studies have shown that it can suppress the activation of macrophages, key immune cells involved in the inflammatory response. nih.gov For instance, it has been observed to reduce the production of pro-inflammatory mediators like interleukin-6 and tumor necrosis factor-alpha. nih.gov This suggests a potential role for 2-ME2 in modulating inflammatory processes in various diseases. nih.govrupahealth.com

The following interactive table summarizes key preclinical research findings for 2-methoxyestradiol:

| Research Area | Key Findings | Model System(s) |

| Oncology | Inhibits proliferation and induces apoptosis. frontiersin.org | Triple-negative breast cancer cells (MDA-MB-231, MDA-MB-468) frontiersin.org |

| Arrests cells in the S-phase of the cell cycle. frontiersin.org | Triple-negative breast cancer cells frontiersin.org | |

| Inhibits migration, invasion, and colony formation. frontiersin.org | Triple-negative breast cancer cells frontiersin.org | |

| Inhibits tumor growth. nih.gov | Various in vivo tumor models nih.gov | |

| Induces apoptosis in endothelial cells. nih.gov | Endothelial cell cultures nih.gov | |

| Angiogenesis | Inhibits the formation of new blood vessels. wikipedia.orgnih.gov | In vivo and in vitro models wikipedia.orgnih.gov |

| Inflammation | Suppresses macrophage production of inflammatory mediators. nih.gov | Murine macrophage cell line (J774), human monocytes nih.gov |

| Reduces acute lung inflammation. nih.govnih.gov | Mouse models of LPS-induced lung injury nih.gov | |

| Neurobiology | Inhibits microglial proliferation and activation. nih.gov | Microglial cell line (BV2) nih.gov |

| Induces antimitogenic and apoptotic actions in oligodendroglial precursor cells. mdpi.com | Oligodendroglial cell line (Oli-neu) mdpi.com |

The diverse preclinical profile of 2-methoxyestradiol underscores its significance as a research molecule. Its ability to target multiple pathways involved in cancer progression and inflammation makes it a compelling subject for ongoing investigation and potential development of novel therapeutic strategies.

Structure

3D Structure

属性

CAS 编号 |

5976-67-0 |

|---|---|

分子式 |

C20H28O3 |

分子量 |

316.4 g/mol |

IUPAC 名称 |

(8R,9S,13S,14S,17S)-2,3-dimethoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C20H28O3/c1-20-9-8-13-14(16(20)6-7-19(20)21)5-4-12-10-17(22-2)18(23-3)11-15(12)13/h10-11,13-14,16,19,21H,4-9H2,1-3H3/t13-,14+,16-,19-,20-/m0/s1 |

InChI 键 |

AVCFXYYRWRZONV-BKRJIHRRSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)OC |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)OC)OC |

规范 SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)OC |

物理描述 |

Solid |

产品来源 |

United States |

Molecular Mechanisms of Action of 2 Methoxyestradiol 3 Methylether

Microtubule Dynamics Disruption and Tubulin Binding

2-Methoxyestradiol-3-methylether, an endogenous metabolite of estradiol (B170435), is recognized for its potent anti-tumor activities, which are largely attributed to its interference with microtubule structures. nih.govnih.gov Unlike its parent compound, it exhibits minimal interaction with estrogen receptors. wikipedia.orgcaymanchem.com

A primary mechanism of this compound is its direct interaction with tubulin. nih.govresearchgate.net It competitively binds to the colchicine (B1669291) site on the β-tubulin subunit. nih.govnih.gov This binding inhibits the polymerization of tubulin into microtubules. nih.govnih.gov Studies have shown that while it inhibits the assembly of purified tubulin, significantly higher concentrations are needed to depolymerize existing microtubules, especially those stabilized by microtubule-associated proteins. nih.gov

| Cell Line | Observed Effect | Reference |

|---|---|---|

| Human Cervical Cancer (HeLaS3) | Induction of G2/M cell cycle arrest. | |

| Gastric Carcinoma (SC-M1, NUGC-3) | Resulted in G2/M-cycle arrest. | nih.gov |

| Osteosarcoma (MG63, SaOS-2) | 2-fold increase in G1 phase cells. | nih.gov |

| Osteosarcoma (LM8) | 3-fold increase in the G2 phase. | nih.gov |

| Nasopharyngeal Carcinoma (CNE2) | Accumulation of cells in the G2/M phase. | nih.gov |

While the primary mechanism involves binding to the colchicine site, the broader effects on the microtubule network also include alterations to post-translational modifications of tubulin. These modifications, such as acetylation and detyrosination, are vital for regulating microtubule stability and function. The disruption of the normal polymerization and depolymerization cycles by this compound can indirectly affect these states, further contributing to microtubule dysfunction.

The human genome encodes several isotypes of β-tubulin, and their expression levels can differ across various tissues and cancer types. mdpi.com Some research suggests that the efficacy of microtubule-targeting agents can be influenced by the specific tubulin isotypes present in a cell. For example, βIII-tubulin (TUBB3) is often associated with resistance to certain chemotherapeutic drugs. While direct evidence for differential binding of this compound to specific isotypes like TUBB2B is an area of ongoing investigation, the varying responses of different cell lines to the compound suggest that isotype composition could play a role in its activity.

Induction of Apoptosis Pathways

The sustained cell cycle arrest triggered by this compound ultimately leads to programmed cell death, or apoptosis. nih.gov This process is a key component of its anti-cancer effects. nih.govnih.gov

The apoptotic signaling induced by this compound involves the activation of a cascade of enzymes called caspases. nih.govnih.gov Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis have been implicated. nih.govnih.govnih.gov

Kinetic studies have revealed a sequential activation of caspases, starting with initiator caspases like caspase-8 and caspase-9. nih.gov The activation of caspase-8 is a hallmark of the extrinsic pathway, often initiated by the upregulation of death receptors such as DR5. nih.gov Caspase-9 activation is central to the intrinsic pathway, which is triggered by mitochondrial stress. nih.gov The activation of these initiator caspases converges on the executioner caspase, caspase-3. nih.govnih.govnih.gov Once activated, caspase-3 proceeds to cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. mdpi.comillinois.edu

| Cell Type | Activated Caspases | Reference |

|---|---|---|

| Gastric Carcinoma Cells | Caspase-8, Caspase-3 | nih.gov |

| Various Cancer Cell Lines | Sequential activation of Caspase-8, Caspase-9, and Caspase-3 | nih.gov |

| Oligodendroglial Precursor Cells | Caspase-3, Caspase-7 | mdpi.com |

| Ovarian Cancer Cells | Caspase-8, Caspase-9, Caspase-3 | nih.gov |

Role of Reactive Oxygen Species (ROS) Generation

This compound, a metabolite of estradiol, has been shown to induce the generation of reactive oxygen species (ROS) in various cancer cell lines. nih.gov This increase in intracellular ROS levels is a critical component of its apoptotic-inducing mechanism. nih.gov In human neuroblastoma cells, for instance, treatment with 2-methoxyestradiol (B1684026) resulted in a significant, dose-dependent increase in ROS generation. This elevation of ROS contributes to the loss of mitochondrial membrane potential, a key event in the apoptotic cascade. nih.gov The pro-apoptotic effects of 2-methoxyestradiol can be diminished by co-treatment with antioxidants, which highlights the essential role of oxidative stress in its mechanism of action. nih.gov This suggests that the compound's ability to selectively kill cancer cells may be linked to their inherently higher basal levels of ROS, making them more susceptible to further ROS-induced damage. nih.gov

Involvement of Death Receptor 5 (DR5) Upregulation

A significant aspect of the apoptotic pathway induced by 2-methoxyestradiol involves the upregulation of Death Receptor 5 (DR5). nih.gov Research has demonstrated that treatment with this compound leads to an increased expression of DR5 protein on the surface of cancer cells, both in laboratory cell cultures and in living organisms. nih.gov This upregulation of DR5 sensitizes the cells to its ligand, tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), thereby amplifying the apoptotic signal. nih.gov The induction of apoptosis by 2-methoxyestradiol through this mechanism is dependent on the activation of caspases, with studies showing a sequential activation of caspase-8, caspase-9, and caspase-3. nih.gov The importance of this pathway is further underscored by the observation that blocking death receptor signaling significantly weakens the apoptotic effects of 2-methoxyestradiol. nih.gov

Mitochondrial Pathway of Apoptosis, including Bcl-2 and Bax Modulation

This compound also triggers apoptosis through the intrinsic mitochondrial pathway, which is tightly regulated by the Bcl-2 family of proteins. nih.govnih.gov This family includes both anti-apoptotic members, such as Bcl-2, and pro-apoptotic members, like Bax. nih.govmdpi.com The ratio of these opposing proteins is a key determinant of a cell's susceptibility to apoptosis. nih.gov

Studies have shown that 2-methoxyestradiol can modulate this delicate balance. For example, in Jurkat leukemia cells, the compound induces apoptosis in conjunction with the downregulation and phosphorylation of Bcl-2, which is an inactivating modification. nih.gov This inactivation of the anti-apoptotic Bcl-2 protein is a crucial step for the efficacy of 2-methoxyestradiol. nih.gov

Furthermore, in human colon carcinoma cells, 2-methoxyestradiol has been observed to upregulate the expression of the pro-apoptotic protein Bax, particularly in cells with functional p53. jmb.or.kr This upregulation of Bax, coupled with a decrease in Bcl-2 levels, leads to the activation of the mitochondrial apoptotic pathway. jmb.or.kr The activation of both Bak and Bax, two key pro-apoptotic proteins, is necessary for the induction of apoptosis by 2-methoxyestradiol in these cells. jmb.or.kr This ultimately results in the loss of mitochondrial membrane potential and the activation of downstream caspases, such as caspase-9 and -3. jmb.or.kr

Interactive Table: Effect of 2-Methoxyestradiol on Apoptotic Markers

| Cell Line | Treatment | Effect on Bcl-2 | Effect on Bax | Effect on DR5 | Effect on ROS |

| Jurkat (Leukemia) | 2-Methoxyestradiol | Downregulation and Phosphorylation (Inactivation) | Upregulation of Bak | Not Reported | Not Reported |

| Human Neuroblastoma (SK-N-SH, SH-SY5Y) | 2-Methoxyestradiol | Decreased Bcl-2/Bax ratio | Increased Bcl-2/Bax ratio | Not Reported | Significant Increase |

| Human Breast Cancer (MDA-MB-435s) | 2-Methoxyestradiol | Phosphorylation (Inactivation) | Stabilization | Not Reported | Not Reported |

| Human Colon Carcinoma (HCT116 p53+/+) | 2-Methoxyestradiol | Decreased | Increased | Not Reported | Not Reported |

| Various Cancer Cell Lines | 2-Methoxyestradiol | Not Reported | Not Reported | Upregulation | Not Reported |

Anti-angiogenic Mechanisms

2-Methoxyestradiol is recognized as a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. wikipedia.org Its anti-angiogenic effects are mediated through multiple mechanisms.

Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition and Stabilization

A key molecular target of 2-methoxyestradiol is Hypoxia-Inducible Factor-1α (HIF-1α). nih.govselleckchem.com HIF-1α is a transcription factor that becomes stabilized under hypoxic (low oxygen) conditions, which are common in the tumor microenvironment. nih.gov It plays a crucial role in tumor adaptation to hypoxia by upregulating genes involved in angiogenesis, glucose metabolism, and cell survival. nih.govresearchgate.net

2-methoxyestradiol has been shown to inhibit the accumulation of HIF-1α in the nucleus and block its transcriptional activity. selleckchem.com This inhibition leads to the downregulation of HIF-1α target genes, including those essential for angiogenesis. nih.govnih.gov For instance, in a mouse model of endometriosis, systemic treatment with 2-methoxyestradiol suppressed HIF-1α expression, which in turn reduced the expression of downstream targets like vascular endothelial growth factor (VEGF). nih.gov This inhibitory effect on HIF-1α is a central part of the anti-angiogenic action of 2-methoxyestradiol. nih.gov

Regulation of Vascular Endothelial Growth Factor (VEGF) Expression

Vascular Endothelial Growth Factor (VEGF) is a primary driver of angiogenesis. 2-methoxyestradiol has demonstrated the ability to regulate the expression of VEGF, although its effects can be complex. The inhibition of HIF-1α by 2-methoxyestradiol directly contributes to the suppression of VEGF expression. researchgate.netnih.gov

Direct Effects on Endothelial Cell Proliferation and Migration

Beyond its indirect effects through HIF-1α and VEGF, 2-methoxyestradiol also exerts direct inhibitory effects on endothelial cells, the cells that line blood vessels. It has been shown to inhibit the proliferation and migration of endothelial cells, which are fundamental processes in the formation of new blood vessels. nih.gov This direct action on endothelial cells complements its inhibition of pro-angiogenic signaling pathways, resulting in a comprehensive blockade of angiogenesis.

Interactive Table: Anti-Angiogenic Effects of 2-Methoxyestradiol

| Target/Process | Mechanism of Action | Downstream Effect |

| HIF-1α | Inhibition of nuclear accumulation and transcriptional activity | Decreased expression of pro-angiogenic genes |

| VEGF | Downregulation of expression (primarily through HIF-1α inhibition) | Reduced stimulation of endothelial cells |

| Endothelial Cells | Inhibition of proliferation and migration | Disruption of new blood vessel formation |

Estrogen Receptor (ER)-Independent Actions

Agonistic Activity towards G Protein-Coupled Estrogen Receptor (GPER)

While demonstrating poor interaction with classical estrogen receptors, 2-methoxyestradiol, the parent compound of this compound, is a high-affinity agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. guidetopharmacology.orgwikipedia.org GPER is a seven-transmembrane receptor that facilitates rapid, non-genomic estrogenic signaling. frontiersin.org

The agonistic activity at GPER provides an alternative pathway for estrogenic signaling. For instance, 2-methoxyestradiol has been shown to have a high affinity for GPER, with a binding affinity of approximately 10 nM. wikipedia.orgnih.gov This is comparable to the affinity of estradiol for GPER, which is in the range of 3-6 nM. wikipedia.org Upon binding, GPER agonists can trigger rapid intracellular signaling cascades, such as the mobilization of intracellular calcium. frontiersin.org In rat liver epithelial cells, the effects of 2-methoxyestradiol were blocked by a GPER antagonist, demonstrating that its signaling is GPER-dependent. nih.gov This interaction with GPER is a key mechanism through which 2-methoxyestradiol and its derivatives can exert cellular effects independently of the classical nuclear estrogen receptors.

Modulation of Intracellular Signaling Pathways

c-Jun N-terminal Kinase (JNK) Activation

Research has demonstrated that 2-methoxyestradiol, the precursor to this compound, can activate the c-Jun N-terminal kinase (JNK) signaling pathway. nih.govnih.gov JNKs are a family of stress-activated protein kinases that play a crucial role in regulating cellular processes such as apoptosis and inflammation. nih.gov

The activation of JNK by 2-methoxyestradiol has been observed in various cancer cell lines. nih.govnih.gov For example, in colon carcinoma cells, 2-methoxyestradiol was found to enhance radiosensitivity through the activation of JNK. nih.gov This activation can lead to the phosphorylation of downstream targets like c-Jun, a transcription factor that modulates the expression of genes involved in cell death. nih.gov The pro-apoptotic effects of 2-methoxyestradiol in certain cancer cells have been linked to this sustained JNK activation. nih.govnih.gov Inhibition of the JNK pathway has been shown to reduce the effects of 2-methoxyestradiol, confirming the importance of this pathway in its mechanism of action. nih.gov

p38 Mitogen-Activated Protein Kinase (p38 MAPK) Activation

In addition to JNK, 2-methoxyestradiol also activates the p38 mitogen-activated protein kinase (p38 MAPK) pathway. nih.gov This pathway is another critical stress-activated signaling cascade involved in the regulation of apoptosis, inflammation, and cell cycle. nih.gov

The activation of p38 MAPK by 2-methoxyestradiol has been identified as a key mechanism for its anti-proliferative and pro-apoptotic effects in certain cancer cells. nih.gov In ovarian carcinoma cells, 2-methoxyestradiol was shown to induce apoptosis through the activation of p38 MAPK. nih.gov The study found that inhibiting p38 MAPK activity significantly blocked the apoptotic effects of 2-methoxyestradiol. nih.gov The activated p38 MAPK can then phosphorylate downstream targets, including the Bcl-2 protein, to promote apoptosis. nih.gov This highlights the critical role of the p38 MAPK pathway in mediating the cellular responses to 2-methoxyestradiol.

Nuclear Factor κB (NF-κB) Involvement

The Nuclear Factor κB (NF-κB) signaling pathway is a primary regulator of inflammatory responses, cell survival, and immunity. nih.govgoogle.com 2-methoxyestradiol has been shown to modulate this pathway, often leading to an anti-inflammatory effect.

In the context of acute lung injury induced by IgG immune complexes, 2-methoxyestradiol treatment was found to protect against inflammation by blocking the activity of NF-κB. nih.gov This inhibitory effect on NF-κB activation leads to a significant decrease in the production of pro-inflammatory mediators. nih.gov By preventing the activation of NF-κB, 2-methoxyestradiol can suppress the expression of genes that promote inflammation and cell survival, thereby contributing to its therapeutic potential in inflammatory conditions.

Role of p53 in Cellular Responses

The tumor suppressor protein p53 plays a significant role in the cellular responses elicited by 2-Methoxyestradiol (2-ME). The presence of functional p53 enhances the apoptotic effects of 2-ME in cancer cells. In human colon carcinoma HCT116 cells with wild-type p53 (p53+/+), treatment with 2-ME leads to a more pronounced reduction in cell viability and a greater induction of apoptosis compared to their p53-null counterparts (p53-/-). nih.gov

A key mechanism involves the upregulation and activation of p53 itself. Following exposure to 2-ME, HCT116 (p53+/+) cells show a marked increase in the levels of p53 protein and its phosphorylated, active form (p-p53 at serine-15). nih.gov This activation of p53 leads to the transcriptional upregulation of its downstream target, p21WAF1/CIP1, a cyclin-dependent kinase inhibitor that contributes to cell cycle arrest. nih.gov

Furthermore, p53 status dictates the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. In p53-proficient cells, 2-ME treatment results in an increased expression of the pro-apoptotic protein Bax and a concurrent decrease in the anti-apoptotic protein Bcl-2. nih.gov In contrast, these modulations are not observed in p53-deficient cells, indicating a p53-dependent mechanism for altering the balance between pro- and anti-apoptotic factors to favor cell death. nih.gov The activation of other pro-apoptotic proteins, such as Bak, is also more pronounced in the presence of p53. nih.gov The necessity of both Bak and Bax activation for 2-ME-induced apoptosis has been confirmed using siRNA approaches. nih.gov

Interestingly, while the apoptotic response is p53-dependent, the induction of G2/M cell cycle arrest by 2-ME appears to occur regardless of p53 status, suggesting that this particular effect is mediated through a different pathway. nih.gov However, the subsequent mitochondrial apoptotic events, including the loss of mitochondrial membrane potential and the activation of caspases-9 and -3, are significantly more dominant in cells with functional p53. nih.gov

In some contexts, the interplay between 2-ME and p53 can be complex. For instance, in H322J human lung cancer cells with mutant p53, the combination of adenovirus-mediated wild-type p53 expression and 2-ME treatment leads to the activation of NF-κB, a pathway often associated with resistance to apoptosis. nih.gov This suggests that the cellular background and specific p53 status can influence the downstream signaling outcomes of 2-ME treatment. nih.gov

Table 1: Effect of 2-Methoxyestradiol on p53 Pathway Components in HCT116 Cells

| Protein | Cell Line (p53 Status) | Effect of 2-ME Treatment | Reference |

| p53 | HCT116 (p53+/+) | Enhanced expression | nih.gov |

| p-p53 (Ser-15) | HCT116 (p53+/+) | Enhanced phosphorylation | nih.gov |

| p21WAF1/CIP1 | HCT116 (p53+/+) | Enhanced expression | nih.gov |

| Bax | HCT116 (p53+/+) | Enhanced expression | nih.gov |

| Bcl-2 | HCT116 (p53+/+) | Decreased expression | nih.gov |

| Bak | HCT116 (p53+/+) | Increased activation | nih.gov |

| p53 | HCT116 (p53-/-) | No expression | nih.gov |

| p21WAF1/CIP1 | HCT116 (p53-/-) | No significant change | nih.gov |

| Bax | HCT116 (p53-/-) | No significant change | nih.gov |

| Bcl-2 | HCT116 (p53-/-) | No significant change | nih.gov |

| Bak | HCT116 (p53-/-) | Less activation compared to p53+/+ | nih.gov |

Checkpoint Kinase and Cdc2 Kinase Activity Regulation

2-Methoxyestradiol exerts significant influence over cell cycle progression, primarily by inducing a G2/M phase arrest. This is achieved through the modulation of key regulatory kinases, including Checkpoint kinases and Cdc2 (also known as Cdk1).

The compound has been shown to inhibit the activity of Cdc25 phosphatases, specifically Cdc25A and Cdc25B. nih.gov These phosphatases are responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs) that drive cell cycle transitions. By inhibiting Cdc25A and Cdc25B, 2-ME leads to the accumulation of tyrosine-phosphorylated, inactive forms of their substrates, Cdk1 and Cdk2. nih.gov The inactivation of Cdk1 is a critical event that prevents cells from entering mitosis, thereby causing them to arrest in the G2 phase.

This G2/M arrest is a consistent finding across various cancer cell lines treated with 2-ME, including hepatocellular carcinoma and prostate cancer cells. nih.govresearchgate.net The accumulation of cells in the G2/M phase is often a prelude to the induction of apoptosis.

Furthermore, studies in esophageal carcinoma cells have demonstrated that exposure to 2-ME leads to a statistically significant increase in Cdc2 kinase activity, which paradoxically, in this context, is associated with mitotic arrest and the subsequent induction of apoptosis. nih.gov This suggests that the sustained and perhaps dysregulated activation of Cdc2, in the face of a disrupted mitotic spindle, can trigger the apoptotic cascade.

The DNA damage response (DDR) pathways, which involve checkpoint kinases like Chk1 and Chk2, are also relevant to the action of 2-ME, as it can induce DNA damage in glioblastoma cells. mdpi.com The DDR is typically regulated by the ATM-Chk2 and ATR-Chk1 pathways. mdpi.com While direct modulation of Chk1 and Chk2 by this compound is not extensively detailed in the provided search results, the induction of DNA damage and G2/M arrest are cellular events that are intrinsically linked to the activation of these checkpoint kinases.

Table 2: Regulation of Cell Cycle Kinases by 2-Methoxyestradiol

| Kinase/Phosphatase | Effect of 2-Methoxyestradiol | Downstream Consequence | Cell Type | Reference |

| Cdc25A & Cdc25B | Inhibition of phosphatase activity | Increased tyrosine phosphorylation (inactivation) of Cdk1/Cdk2 | Hepatoma cells | nih.gov |

| Cdk1 (Cdc2) | Accumulation in an inactive, tyrosine-phosphorylated state | G2/M cell cycle arrest | Hepatoma cells | nih.gov |

| Cdc2 (Cdk1) | Increased kinase activity | Mitotic arrest, apoptosis | Esophageal carcinoma cells | nih.gov |

Amelioration of Smad and Non-Smad Signaling Pathways (e.g., via TGF-β3)

2-Methoxyestradiol has been found to functionally repress signaling pathways mediated by transforming growth factor-beta (TGF-β), a key cytokine involved in fibrosis and cell proliferation. Specifically, in immortalized human uterine fibroid smooth muscle (huLM) cells, 2-ME ameliorates the profibrotic effects induced by TGF-β3. nih.gov

The mechanism of this repression involves the modulation of both canonical Smad-dependent and non-canonical Smad-independent pathways. TGF-β signaling is initiated by the binding of the ligand to its receptor, leading to the phosphorylation of receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. synexagroup.com These phosphorylated R-Smads then form a complex with Smad4 and translocate to the nucleus to regulate gene expression. 2-ME has been shown to significantly ameliorate the TGF-β3-induced phosphorylation of Smad2/3 and their subsequent nuclear translocation. nih.gov This inhibition of the canonical Smad pathway is a key component of its anti-fibrotic action.

In addition to the Smad pathway, TGF-β can also activate non-Smad pathways, such as the PI3K/Akt/mTOR pathway. Research has demonstrated that the TGF-β3-induced fibrogenic response in uterine fibroid cells is mediated by both Smad-dependent and these Smad-independent PI3K/Akt/mTOR signaling pathways. nih.gov 2-ME effectively inhibits the TGF-β3-induced activation of this non-Smad PI3K/Akt/mTOR pathway. nih.gov

Table 3: Effect of 2-Methoxyestradiol on TGF-β3-Induced Profibrotic Response in huLM Cells

| Molecule/Process | Effect of TGF-β3 | Effect of 2-Methoxyestradiol on TGF-β3-induced response | Reference |

| Smad2/3 Phosphorylation | Increased | Ameliorated | nih.gov |

| Smad2/3 Nuclear Translocation | Increased | Ameliorated | nih.gov |

| PI3K/Akt/mTOR Pathway | Activated | Inhibited | nih.gov |

| Collagen I (αI) Expression | Increased | Abrogated | nih.gov |

| Collagen III (αI) Expression | Increased | Abrogated | nih.gov |

| PAI-1 Expression | Increased | Abrogated | nih.gov |

| CTGF Expression | Increased | Abrogated | nih.gov |

Influence on PI3K/Akt/mTOR Signaling

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metastasis, and it is a significant target of 2-Methoxyestradiol.

In the context of gastric cancer, the activation of the PI3K/Akt pathway is correlated with tumor progression and metastasis. 2-ME has been shown to attenuate the PI3K/Akt pathway-mediated metastasis of gastric cancer cells. nih.gov It achieves this by inhibiting the phosphorylation of Akt (p-Akt), thereby suppressing the metastatic potential of these cells. nih.gov Interestingly, a lower concentration of 2-ME is required to inhibit migration via Akt inactivation than is needed to inhibit cell proliferation and induce G2/M arrest. nih.gov

Furthermore, as mentioned in the previous section, 2-ME inhibits the TGF-β3-induced activation of the PI3K/Akt/mTOR pathway in human uterine fibroid cells, contributing to its anti-fibrotic effects. nih.gov

The influence of 2-ME on the PI3K/Akt pathway also extends to its radiosensitizing properties. In lung carcinoma cells, the radiosensitization induced by 2-ME is dependent on the inhibition of Akt and DNA-protein kinase catalytic subunit (DNA-PKcs) activities, rather than on the inhibition of superoxide (B77818) dismutase (SOD). nih.gov Pre-treatment with 2-ME blocks radiation-induced phosphorylation of Akt, which in turn impairs the repair of DNA double-strand breaks, thereby enhancing the sensitivity of the cancer cells to radiation. nih.gov

The interaction of 2-ME with this pathway can be complex and dependent on the cellular context. In estrogen receptor-positive breast cancer cells, physiologic levels of 2-ME in the presence of 17β-estradiol (E2) inhibit E2-induced cell growth and prevent the E2-induced phosphorylation of Akt. harvard.edu

Table 4: Influence of 2-Methoxyestradiol on the PI3K/Akt/mTOR Pathway in Different Cellular Contexts

| Cellular Context | Effect of 2-Methoxyestradiol on PI3K/Akt/mTOR Pathway | Functional Outcome | Reference |

| Gastric Cancer Metastasis | Attenuation of p-Akt | Suppression of metastasis | nih.gov |

| TGF-β3-stimulated Uterine Fibroid Cells | Inhibition of PI3K/Akt/mTOR activation | Amelioration of profibrotic response | nih.gov |

| Irradiated Lung Carcinoma Cells | Inhibition of Akt phosphorylation | Radiosensitization, impaired DNA repair | nih.gov |

| E2-stimulated Breast Cancer Cells | Inhibition of E2-induced Akt phosphorylation | Inhibition of E2-induced cell growth | harvard.edu |

Modulation of EGFR and its Downstream Pathways (MAPK, PLCγ/PKC, JAK/STAT)

While direct modulation of the Epidermal Growth Factor Receptor (EGFR) by this compound is not extensively detailed, the compound significantly influences key downstream signaling pathways that are typically activated by EGFR, including the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

MAPK Pathway:

2-Methoxyestradiol (2-ME) has been shown to induce the phosphorylation and activation of several components of the MAPK pathway, including ERK (extracellular signal-regulated kinase), JNK (c-Jun N-terminal kinase), and p38 MAPK. nih.gov In well-differentiated nasopharyngeal carcinoma (NPC) cells, the activation of these stress-activated signaling pathways by 2-ME is linked to the induction of G2/M phase cell cycle arrest followed by endoreduplication. nih.gov The role of MAPK activation in this process was confirmed by the use of specific inhibitors for JNK, ERK, and p38, which all resulted in a reduction of 2-ME-induced endoreduplicating cells. nih.gov The activation of JNK, in particular, was associated with an increase in reactive oxygen species, suggesting a link between oxidative stress and the activation of this MAPK pathway component by 2-ME. nih.gov

JAK/STAT Pathway:

2-Methoxyestradiol is a potent inhibitor of the JAK/STAT signaling pathway, particularly STAT3. In the context of the breast cancer tumor microenvironment, 2-ME has been shown to suppress the M2 polarization of tumor-associated macrophages (TAMs), which is a pro-tumoral phenotype. nih.gov This effect is achieved by inhibiting the phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Tyr705) and its subsequent nuclear translocation. nih.govresearchgate.net STAT3 is a key transcription factor that drives the M2 polarization of macrophages. By inhibiting STAT3 activation, 2-ME reduces the expression of anti-inflammatory cytokines and growth factors such as CCL18, TGF-β, IL-10, and VEGF-A, thereby hindering the metastasis-promoting functions of M2 macrophages. nih.govresearchgate.net The inhibitory effect of 2-ME on STAT3 phosphorylation can be abrogated by a STAT3 activator, confirming the specificity of this action. nih.govresearchgate.net

The activation of the JAK/STAT pathway is a common downstream event of EGFR signaling. nih.gov Therefore, the inhibition of STAT3 phosphorylation by 2-ME represents a significant modulation of an EGFR-related downstream pathway.

There is no specific information available from the provided search results regarding the influence of this compound on the PLCγ/PKC pathway.

Table 5: Modulation of EGFR Downstream Pathways by 2-Methoxyestradiol

| Pathway | Key Molecule | Effect of 2-Methoxyestradiol | Cellular Outcome | Cell Type | Reference |

| MAPK | ERK, JNK, p38 | Phosphorylation and activation | G2/M arrest, endoreduplication | Nasopharyngeal carcinoma cells | nih.gov |

| JAK/STAT | STAT3 | Inhibition of phosphorylation (Tyr705) and nuclear translocation | Suppression of M2 macrophage polarization, reduced pro-tumoral functions | Macrophages in breast cancer microenvironment | nih.govresearchgate.net |

Preclinical Pharmacological Investigations of 2 Methoxyestradiol 3 Methylether

In Vitro Studies in Cellular Models

The endogenous estrogen metabolite, 2-methoxyestradiol (B1684026) (2-ME), has demonstrated notable anti-proliferative effects on breast cancer cells. nih.gov Studies have shown that both 2-methoxyestradiol and its derivative, 2-methoxyestradiol-bis-sulphamate (2-MeOE2bisMATE), can inhibit the growth of MCF-7 breast cancer cells. nih.gov The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, was found to be 2.5 µM for 2-ME and 0.4 µM for 2-MeOE2bisMATE, indicating that the bis-sulphamoylated derivative is approximately six times more potent in this cell line. nih.gov

In long-term estrogen-deprived (LTED) MCF-7 cells, which serve as a model for endocrine therapy resistance, 2-methoxyestradiol exhibited selective and prolonged anti-proliferative activity. mdpi.com The IC50 values for 2-ME in LTED cells were 0.55 µM at 72 hours and 0.40 µM at 96 hours. mdpi.com This suggests that 2-ME could be a promising agent for overcoming resistance to endocrine therapies in breast cancer. mdpi.com

Furthermore, 2-methoxyestradiol has been shown to trigger apoptosis in the estrogen receptor-negative breast cancer cell line MDA-MB-435. nih.gov In triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468, 2-ME effectively inhibited cell proliferation, induced apoptosis, and arrested the cell cycle in the S-phase. researchgate.net It also significantly reduced the migratory and invasive capabilities of these aggressive cancer cells. researchgate.net

Interactive Table: Anti-proliferative Activity of 2-Methoxyestradiol in Breast Cancer Cell Lines

| Compound | Cell Line | IC50 Value (µM) | Time Point |

| 2-Methoxyestradiol | MCF-7 | 2.5 | Not Specified |

| 2-Methoxyestradiol-bis-sulphamate | MCF-7 | 0.4 | Not Specified |

| 2-Methoxyestradiol | LTED MCF-7 | 0.55 | 72 hours |

| 2-Methoxyestradiol | LTED MCF-7 | 0.40 | 96 hours |

2-Methoxyestradiol (2-ME) has been extensively studied for its anti-proliferative effects in ovarian cancer. nih.gov Research indicates that 2-ME induces apoptosis, or programmed cell death, in human ovarian cancer cells. nih.gov This process is partially dependent on the activation of p38 MAPK signaling. nih.gov Furthermore, 2-ME treatment leads to epigenetic histone modifications, specifically the phosphorylation of histone H2B at serine 14 and histone H3 at serine 10. nih.gov While traditionally considered a marker for cell division, the phosphorylation of histone H3 at serine 10 is also observed in cells undergoing apoptosis in response to various death stimuli. nih.gov The pro-apoptotic actions of 2-ME in ovarian cancer have been linked to the catalytic activation of protein kinase Cδ (PKCδ) signaling. nih.gov Studies have shown that 2-ME induces apoptosis independently of the presence of the estrogen receptor in ovarian cancer cell lines. nih.gov

Preclinical studies have demonstrated the promising activity of 2-methoxyestradiol (2-ME) against multiple myeloma. nih.govelsevierpure.com In a study involving five established myeloma cell lines, 2-ME inhibited tritiated thymidine (B127349) uptake in a dose-dependent manner, indicating a reduction in cell proliferation. nih.govelsevierpure.com The compound also induced a G2-M phase cell cycle arrest and apoptosis in all tested cell lines. nih.govelsevierpure.com Notably, 2-ME was also effective in inducing apoptosis in primary plasma cells from multiple myeloma patients. nih.govelsevierpure.com

Further research has shown that 2-ME can overcome drug resistance in multiple myeloma cells. nih.gov It effectively inhibits growth and induces apoptosis in myeloma cell lines that are resistant to conventional therapies such as melphalan, doxorubicin (B1662922), and dexamethasone (B1670325). nih.gov The apoptotic mechanism induced by 2-ME involves the release of mitochondrial cytochrome-c and Smac, followed by the activation of caspases-8, -9, and -3. nih.gov

2-Methoxyestradiol (2-ME) has been identified as a potent inhibitor of proliferation in various human prostate cancer cell lines, including LNCaP, DU 145, PC-3, and ALVA-31. nih.gov In DU 145 cells, treatment with 2-ME resulted in a significant accumulation of cells in the G2/M phase of the cell cycle and an increase in the sub-G1 fraction, which is indicative of apoptosis. nih.gov The induction of apoptosis was further supported by annexin (B1180172) V staining and changes in nuclear morphology. nih.gov

A study focusing on 2-ME loaded into a nanocarrier for prostate cancer treatment confirmed its anti-proliferative and anti-angiogenic potential in PC-3 cells. nih.gov The study found that 2-ME induces apoptosis through the inhibition of hypoxia-inducible factor 1 and activation of p53. nih.gov

The anti-proliferative activity of 2-methoxyestradiol (2-ME) and its derivatives has been investigated in melanoma cell lines. In the radioresistant human melanoma cell model MDA-MB-435R, inhibition of HIF-1α with 2-ME significantly enhanced the cells' sensitivity to X-ray irradiation. nih.govnih.gov This suggests a potential role for 2-ME in overcoming radioresistance in melanoma. nih.govnih.gov

A sulfamoylated derivative of 2-ME, 2-methoxyestradiol-3,17-O,O-bis-sulfamate (STX140), has shown potent anti-proliferative and anti-invasive activities in both naïve (SKMEL-28) and BRAF inhibitor-resistant melanoma cells. mdpi.com STX140 inhibited cell proliferation in the nanomolar range and induced cell cycle arrest in the G2/M phase. mdpi.com

Anti-proliferative Activity Across Diverse Cancer Cell Lines

Lung Cancer Cell Lines

2-Methoxyestradiol (2-ME) has demonstrated significant anti-tumorigenic effects in non-small cell lung cancer (NSCLC) cells. nih.gov Studies show that 2-ME suppresses NSCLC cell growth and invasion while promoting apoptosis. nih.gov One of the identified mechanisms involves the regulation of the circ_0010235/miR-34a-5p/NFAT5 signaling axis. nih.gov Research indicates that 2-ME restrains the expression of circ_0010235 in a dose-dependent manner in H1299 and A549 lung cancer cells. nih.gov

Furthermore, in the human non-small cell lung cancer cell line H460, 2-ME treatment leads to an increase in wild-type p53 levels. This is associated with an accumulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1, which culminates in significant apoptotic cell death. fmeasure.com The compound also induces a dose-dependent arrest in the G2/M phase of the cell cycle, a phase known to be sensitive to radiation. capes.gov.brbvsalud.org This cell cycle blockade is a key component of its action against lung cancer cells. bvsalud.org

Table 1: Effects of 2-Methoxyestradiol on Lung Cancer Cell Lines

| Cell Line | Observed Effects | Key Mechanisms | Reference |

|---|---|---|---|

| A549 & H1299 | Suppressed cell growth and invasion; accelerated apoptosis. | Dose-dependent restraint of circ_0010235 expression. | nih.gov |

| H460 | Increased p53 levels; apoptosis. | Accumulation of p21WAF1/CIP1. | fmeasure.com |

| A549 & GLC-82 | G2/M phase cell cycle arrest; enhanced radiosensitivity. | Blockade of cell cycle progression. | bvsalud.org |

Urothelial Carcinoma Cells

In high-grade human bladder urothelial carcinoma (UC) cell lines, NTUB1 and T24, 2-ME effectively induces dose-dependent cytotoxicity and apoptosis following 24 hours of exposure. plos.orgnih.govnih.gov The apoptotic process is characterized by DNA fragmentation and the activation of caspases-3, 7, 8, and 9. plos.orgnih.gov

A notable mechanism of action is the induction of mitotic arrest in the cell cycle. plos.orgnih.gov This is accompanied by a decrease in the phosphorylation of the anti-apoptotic protein Bad (at Ser136 and Ser155) and the activation of mitotic proteins such as cyclin B1 and phospho-histone H3 (Ser10). plos.orgnih.gov Importantly, 2-ME demonstrates synergistic cytotoxicity when combined with arsenic trioxide in these cell lines. plos.orgnih.govnih.gov

Table 2: Effects of 2-Methoxyestradiol on Urothelial Carcinoma Cell Lines

| Cell Line | Key Findings | Molecular Mechanisms | Reference |

|---|---|---|---|

| NTUB1 & T24 | Dose-dependent cytotoxicity and apoptosis. | Activation of caspases-3, 7, 8, 9; DNA fragmentation. | plos.orgnih.gov |

| NTUB1 & T24 | Mitotic cell cycle arrest. | Decreased phospho-Bad; activation of cyclin B1. | plos.orgnih.gov |

| NTUB1 & T24 | Synergistic cytotoxicity with arsenic trioxide. | Combined pro-apoptotic effects. | nih.govnih.gov |

Hepatocellular Carcinoma Cells

2-ME is a selective and potent inhibitor of hepatocellular carcinoma (HCC) cell growth. nih.gov Studies involving human (Hep3B, HepG2, PLC/PRF5) and rat (McA-RH7777, JM-1) hepatoma cell lines revealed growth inhibition with IC50 values ranging from 0.5 to 3 µM. nih.gov The compound's cytotoxic activity in the HepG2 cell line is mediated by blocking the cell cycle at the G2/M phase and inducing apoptosis. nih.gov

The apoptotic mechanism involves a significant increase in caspase-9 enzymatic activity. nih.gov Furthermore, 2-ME has been shown to inhibit the activity of Cdc25A and Cdc25B, which are crucial cell cycle-controlling phosphatases. This inhibition leads to the phosphorylation of their substrates, Cdk1 and Cdk2, and subsequent cell cycle arrest. nih.gov In addition to its direct cytotoxic effects, 2-ME also exhibits anti-angiogenic properties by significantly reducing the expression levels of vascular endothelial growth factor (VEGF). nih.gov

Table 3: Effects of 2-Methoxyestradiol on Hepatocellular Carcinoma Cell Lines

| Cell Line(s) | IC50 Value | Primary Effects | Underlying Mechanisms | Reference |

|---|---|---|---|---|

| Hep3B, HepG2, PLC/PRF5, McA-RH7777, JM-1 | 0.5 - 3 µM | Selective growth inhibition. | Inhibition of Cdc25 phosphatases, leading to G2/M arrest. | nih.gov |

| HepG2 | Not specified | Apoptosis; Reduced angiogenesis. | Increased caspase-9 activity; decreased VEGF expression. | nih.gov |

| H22 (murine) | Not specified | Inhibition of tumor growth. | Anti-proliferative, pro-apoptotic, and anti-angiogenic activity. | nih.gov |

Osteosarcoma Cells

Preclinical studies show that 2-ME induces cell death in human osteosarcoma cells while not affecting normal osteoblasts. nih.gov The mechanism involves blocking cell cycle progression, which precedes the onset of cell death. nih.gov In MG63 and SaOS-2 osteosarcoma cell lines, treatment with 5 µM of 2-ME resulted in a G1 phase block, characterized by a two-fold increase in G1 phase cells and a decrease in S phase cells. nih.govelsevierpure.com In contrast, the same concentration induced a three-fold increase in G2 phase cells in the LM8 osteosarcoma cell line. nih.govelsevierpure.com

The anti-proliferative action in MG63 cells is also linked to the downregulation of VEGF and the anti-apoptotic protein Bcl-2, alongside the upregulation of the executioner caspase-3. nih.gov The induction of cell cycle arrest coincides with increased expression of the regulatory proteins p21 and p27. nih.govelsevierpure.com The response to 2-ME can be either p53-dependent or p53-independent, depending on the specific osteosarcoma cell line. nih.gov

Table 4: Effects of 2-Methoxyestradiol on Osteosarcoma Cell Lines

| Cell Line | Effect on Cell Cycle | Molecular Changes | Reference |

|---|---|---|---|

| MG63 & SaOS-2 | G1/S phase block. | Increase in p21, p27, and p53 (MG63 only) protein levels. | nih.govelsevierpure.com |

| LM8 | G2 phase block. | Increase in p21 and p27 protein levels; no effect on p53. | nih.govelsevierpure.com |

| MG63 | Inhibition of proliferation; induction of apoptosis. | Decreased VEGF and Bcl-2 expression; increased caspase-3 expression. | nih.gov |

Differential Effects on Tumorigenic versus Non-Tumorigenic Cell Proliferation

A significant finding in preclinical investigations is the selective cytotoxicity of 2-ME against cancerous cells while largely sparing their normal, non-tumorigenic counterparts. nih.gov This differential effect has been observed across various cancer types.

For instance, 2-ME is highly cytotoxic to osteosarcoma cells but does not affect the viability of normal human osteoblasts. nih.govnih.gov Similarly, studies on hepatocellular carcinoma demonstrated that while hepatoma cell lines were sensitive to 2-ME with IC50 values in the low micromolar range (0.5-3 µM), normal rat hepatocytes and human liver cell lines were resistant to concentrations up to 20 µM. nih.gov In urothelial carcinoma, 2-ME effectively induces apoptosis in bladder cancer cells while having a minimal impact on the growth of transformed but non-cancerous urothelial cells (SV-HUC). plos.orgnih.gov This selectivity was also noted in ovarian cancer, where 2-ME induced apoptosis in multiple cancer cell lines and primary cancerous tissue cultures but not in normal ovarian cells. nih.gov

Sensitivity in Long-Term Estrogen-Deprived (LTED) Breast Cancer Cells

2-ME has shown particular efficacy in models of endocrine therapy-resistant breast cancer. nih.govmdpi.com A study comparing estrogen receptor-positive MCF-7 breast cancer cells with their long-term estrogen-deprived (LTED) derivatives, which model acquired resistance, found that 2-ME exerted a selectively potent antiproliferative effect on the resistant LTED cells. nih.govmdpi.com

The IC50 value for 2-ME in LTED cells was 0.93 µM, which was significantly lower than the 6.79 µM observed in the parental MCF-7 cells. nih.govmdpi.com This selective sensitivity is attributed to the higher amounts of β-tubulin proteins found in LTED cells. nih.gov Specifically, the expression of the β-tubulin isotype TUBB2B was approximately 3.2-fold higher in LTED cells. nih.gov The functional role of this protein was confirmed when silencing the TUBB2B gene partially restored the proliferation of LTED cells in the presence of 2-ME. nih.gov In these sensitive cells, 2-ME induces G2/M cell cycle arrest. nih.govmdpi.com

Table 5: Differential Sensitivity of Breast Cancer Cells to 2-Methoxyestradiol

| Cell Line | Description | IC50 Value (48h) | Key Finding | Reference |

|---|---|---|---|---|

| MCF-7 | Parental, ER-positive | 6.79 µM | Less sensitive to 2-ME. | nih.govmdpi.com |

| LTED | Long-Term Estrogen-Deprived (Endocrine-resistant) | 0.93 µM | Significantly more sensitive to 2-ME due to higher TUBB2B expression. | nih.govmdpi.com |

Radiosensitization in Radioresistant Cancer Cell Lines

2-ME has been investigated as a radiosensitizer, a compound that can make cancer cells more susceptible to radiation therapy. nih.gov In radioresistant MCF-7/FIR breast cancer cells, 2-ME was found to preferentially sensitize them to gamma radiation. nih.gov The combination of 2-ME and radiation was effective in activating apoptosis, arresting the cell cycle at the G2/M phase, and increasing the levels of radiation-induced reactive oxygen species (ROS). nih.gov Furthermore, 2-ME treatment mitigated the radiation-induced expression of the HIF-1α transcription factor. nih.gov

Similar radiosensitizing effects were observed in non-small cell lung cancer (NSCLC) cell lines A549 and GLC-82. bvsalud.org Pre-treatment with 2-ME for 24 hours before irradiation enhanced the effects of radiation, with dose enhancement ratios of 2.06 and 1.98 for A549 and GLC-82 cells, respectively. bvsalud.org This effect was linked to the compound's ability to cause a G2/M phase arrest in the cell cycle. capes.gov.brbvsalud.org Studies also indicate that 2-ME can inhibit the repair of sublethal radiation damage. capes.gov.br An analog of 2-ME, ESE-16, was also shown to augment the response of breast cancer cells to radiation by delaying the initiation of the DNA damage repair response. nih.gov

Table 6: Radiosensitizing Effects of 2-Methoxyestradiol

| Cell Line | Cancer Type | Key Findings | Mechanism | Reference |

|---|---|---|---|---|

| MCF-7/FIR | Radioresistant Breast Cancer | Preferential sensitization to γ radiation. | Increased apoptosis, G2/M arrest, increased ROS, decreased HIF-1α. | nih.gov |

| A549 & GLC-82 | Non-Small Cell Lung Cancer | Dose enhancement ratios of 2.06 and 1.98, respectively. | Induction of G2/M cell cycle arrest. | bvsalud.org |

| H460 | Non-Small Cell Lung Cancer | Synergistic interaction with radiation. | Inhibition of sublethal damage repair; G2/M arrest. | capes.gov.br |

Chemosensitization in Cancer Cell Lines

2-Methoxyestradiol (2-ME) has been investigated for its ability to sensitize drug-resistant cancer cells to conventional chemotherapeutic agents. In a study involving doxorubicin (Dox)-resistant human breast cancer cells (MCF-7/Dox), 2-ME demonstrated a significant chemosensitizing effect. nih.gov Co-treatment with 2-ME increased the sensitivity of these resistant cells to the cytotoxic effects of Dox by 2.9-fold. nih.gov

The underlying mechanism for this sensitization involves the modulation of key regulatory proteins. nih.gov Specifically, the combination of 2-ME and Dox led to a downregulation of the anti-apoptotic protein Bcl-2 and the cell cycle regulator Cyclin D1. nih.gov While the expression of the tumor suppressor p53 was unaffected, this combination did result in an overexpression of the MDR1 gene. nih.gov Despite the increase in MDR1, the pro-apoptotic effects were dominant, as evidenced by a remarkable 27-fold increase in caspase 3 activity. nih.gov Furthermore, the combination treatment induced cell cycle arrest in the G1 and S phases. nih.gov These findings suggest that 2-ME can overcome doxorubicin resistance in breast cancer cells by promoting apoptosis and halting cell cycle progression. nih.gov

Table 1: Effects of 2-Methoxyestradiol (2-ME) in Combination with Doxorubicin (Dox) on Resistant Breast Cancer Cells (MCF-7/Dox)

| Parameter | Observation | Citation |

| Cytotoxicity | 2.9-fold increase in sensitivity to Dox | nih.gov |

| Protein Expression | Downregulation of Bcl-2 and Cyclin D1 | nih.gov |

| Apoptosis | 27-fold increase in caspase 3 activity | nih.gov |

| Cell Cycle | Arrest in G1 and S phases | nih.gov |

Anti-fibrotic Activity in In Vitro Models (e.g., Uterine Fibroid Cells)

The anti-fibrotic potential of 2-ME has been demonstrated in models of uterine fibroids. Research using immortalized human uterine fibroid smooth muscle (huLM) cells showed that 2-ME can counteract the pro-fibrotic effects induced by Transforming Growth Factor-β3 (TGF-β3). nih.govresearchgate.net TGF-β3 is a key cytokine that promotes the formation of fibrotic tissue by stimulating the production of extracellular matrix (ECM) components. nih.govpatsnap.com

Table 2: Inhibition of TGF-β3-Induced Pro-fibrotic Markers by 2-Methoxyestradiol (2-ME) in Uterine Fibroid Cells

| Protein Marker | Function | Effect of 2-ME | Citation |

| Collagen I (αI) & III (αI) | Major structural components of ECM | Expression abrogated | nih.govresearchgate.net |

| PAI-1 | Inhibits fibrinolysis, promotes matrix accumulation | Expression abrogated | nih.govresearchgate.net |

| CTGF | Mediates fibrotic processes | Expression abrogated | nih.govresearchgate.net |

| α-SMA | Marker of myofibroblast differentiation | Expression abrogated | nih.govbiomol.com |

Cardioprotective Effects in Vascular Cellular Models (e.g., Smooth Muscle Cells, Endothelial Cells)

In vitro studies suggest that 2-ME possesses cardioprotective properties by acting on key vascular cells. nih.gov It has been shown to inhibit the abnormal proliferation of vascular smooth muscle cells (VSMCs), a central process in the development of vaso-occlusive disorders like atherosclerosis and restenosis. nih.govfrontiersin.org The antimitogenic effects of 2-ME on VSMCs appear to be mediated through mechanisms that are independent of classical estrogen receptors. unic.ac.cy

Further research indicates that 2-ME can reverse the cellular rounding of human VSMCs induced by atorvastatin, an effect not seen with its parent compound, 17β-estradiol. nih.gov This action involves the disassembly of microtubules and the activation of the Rho-ROCK-actinomyosin pathway. nih.gov In addition to its effects on VSMCs, 2-ME demonstrates protective actions on vascular endothelial cells. nih.gov It acts as a potent antioxidant, potentially more powerful than vitamin E, which may help protect endothelial cells from injury caused by free radicals and oxidized low-density lipoprotein (LDL). nih.gov Electron microscopy studies have provided evidence that 2-ME can prevent structural damage to vascular endothelial cells in models of preeclampsia. nih.gov

Induction of Neuronal Cell Death in In Vitro Systems

Contrary to its protective effects in some cell types, 2-ME has been shown to induce apoptotic death in neuronal cells. nih.gov In studies using retinoic acid-differentiated human neuroblastoma SH-SY5Y cells, 2-ME induced cell death in a concentration-dependent manner. nih.govresearchgate.net This process was characterized as apoptosis, a form of programmed cell death. nih.gov

The apoptotic response to 2-ME was found to be dependent on new protein synthesis, as it could be blocked by the protein synthesis inhibitor cycloheximide. nih.gov Furthermore, the cell death process was sensitive to an inhibitor of apopain (a caspase), indicating the involvement of the caspase cascade, a central execution pathway of apoptosis. nih.gov In contrast, the parent compound estradiol (B170435) did not induce cell death in these models. nih.gov These findings highlight a potential role for this endogenous metabolite in the etiology of some neurodegenerative conditions. nih.gov However, in a different experimental context where SH-SY5Y cells were challenged with hydrogen peroxide to induce oxidative stress, 2-ME was found to be protective, reducing cell death, decreasing intracellular oxidative stress, and inhibiting tau hyperphosphorylation. nih.govunic.ac.cy

In Vivo Studies in Animal Models

Anti-tumor Efficacy in Xenograft Models

Murine Xenograft Models of Breast Cancer

The in vivo anti-tumor efficacy of 2-ME in breast cancer has yielded complex and sometimes contradictory results depending on the specific tumor model. nih.govnih.gov In murine xenograft models using estrogen receptor-positive (ER-positive) MCF-7 human breast cancer cells, 2-ME was found to have estrogenic actions and did not inhibit tumor growth. nih.govaacrjournals.orgdntb.gov.ua At doses that produced serum levels with estrogenic activity, 2-ME actually supported the growth of these estrogen-dependent tumors in ovariectomized mice. nih.gov In these models, 2-ME failed to reduce tumor volume and instead showed estrogen-like effects on the uterus and liver. nih.govaacrjournals.org

Conversely, in studies using a transgenic mouse model (FVB/N-Tg(MMTV-PyVT)) that spontaneously develops mammary tumors, 2-ME treatment showed differing effects based on the stage of the cancer. nih.govresearchgate.net When administered to mice with late-stage breast cancer, 2-ME inhibited tumor growth. nih.govresearchgate.net However, when given during early-stage disease or before tumors were palpable, it appeared to promote tumor development. nih.gov In studies with ER-negative MDA-MB-435 tumor xenografts, doses of 2-ME that demonstrated estrogenic effects in the host mice showed no anti-tumor efficacy. nih.gov These findings suggest that the in vivo effect of 2-ME on breast cancer is highly context-dependent, influenced by the tumor's estrogen receptor status and the stage of the disease. nih.govnih.gov

Table 3: Summary of 2-Methoxyestradiol (2-ME) Effects in Murine Breast Cancer Xenograft Models

| Xenograft Model | Key Findings | Citation |

| MCF-7 (ER-positive) | Supported tumor growth; demonstrated estrogenic actions (uterotropic effects). | nih.govaacrjournals.org |

| MDA-MB-435 (ER-negative) | No anti-tumor efficacy at the tested doses. | nih.gov |

| MMTV-PyVT (Transgenic) | Inhibited tumor growth in late-stage disease; promoted tumor development in early-stage. | nih.govresearchgate.net |

Multiple Myeloma Xenograft Models

2-Methoxyestradiol (2ME2), a natural metabolite of estradiol, has shown significant preclinical activity against multiple myeloma. nih.govelsevierpure.com In severe combined immunodeficient (SCID) mice with myeloma tumor xenografts, intraperitoneal injections of 2ME2 suppressed tumor growth. nih.govelsevierpure.com This anti-tumor effect was observed to be sustained even after the cessation of therapy. nih.govelsevierpure.com

The mechanism of action in these models involves the induction of apoptosis, or programmed cell death, in myeloma cells. nih.govelsevierpure.comnih.gov Studies have demonstrated that 2ME2 can induce apoptosis in various myeloma cell lines and primary plasma cells from patients. nih.govelsevierpure.com Furthermore, 2ME2 has been shown to overcome resistance to conventional therapies such as melphalan, doxorubicin, and dexamethasone in multiple myeloma cells. nih.gov The apoptotic process triggered by 2ME2 involves the release of mitochondrial cytochrome-c and Smac, leading to the activation of caspases-8, -9, and -3. nih.gov

In the bone marrow microenvironment, 2ME2 has been observed to decrease the survival of bone marrow stromal cells (BMSCs) and reduce the secretion of vascular endothelial growth factor (VEGF) and interleukin-6 (IL-6), which are crucial for myeloma cell growth and survival. nih.gov These findings suggest that 2ME2 exerts its anti-myeloma effects both directly on the cancer cells and by modulating the tumor microenvironment. nih.gov

Interactive Data Table: Effect of 2-Methoxyestradiol on Multiple Myeloma Xenograft Models

| Animal Model | Cell Line | Key Findings | Reference |

|---|---|---|---|

| SCID Mice | Human Myeloma Cell Lines | Suppressed tumor growth, sustained effect after treatment cessation, induced apoptosis. | nih.govelsevierpure.com |

| Murine Model | MM.1S | Inhibited MM cell growth, prolonged survival, decreased angiogenesis. | nih.gov |

Prostate Cancer Models

Preclinical studies have demonstrated the potential of 2-methoxyestradiol as a therapeutic agent for prostate cancer, particularly for metastatic androgen-independent prostate cancer. nih.gov In vitro studies have shown that 2-methoxyestradiol is a potent inhibitor of proliferation in various human prostate cancer cell lines, including LNCaP, DU 145, PC-3, and ALVA-31. nih.gov

The mechanism of action involves cell cycle arrest at the G2/M phase and the induction of apoptosis. nih.gov Flow cytometry analysis of DU 145 cells treated with 2-methoxyestradiol revealed a significant accumulation of cells in the G2/M phase and an increase in the sub-G1 fraction, which is indicative of apoptosis. nih.gov Further evidence for apoptosis includes positive staining for annexin V and changes in nuclear morphology. nih.gov

In vivo studies using the Ggamma/T-15 transgenic mouse model of androgen-independent prostate cancer have shown that 2-methoxyestradiol can inhibit prostate tumor progression. nih.gov The combination of quercetin (B1663063) and 2-methoxyestradiol has also been shown to enhance the inhibition of human prostate cancer LNCaP and PC-3 cells xenograft tumor growth. frontiersin.org

Interactive Data Table: Effects of 2-Methoxyestradiol in Prostate Cancer Models

| Model Type | Cell Line/Animal Model | Key Findings | Reference |

|---|---|---|---|

| In Vitro | LNCaP, DU 145, PC-3, ALVA-31 | Potent growth inhibition. | nih.gov |

| In Vitro | DU 145 | G2/M cell cycle arrest, induction of apoptosis. | nih.gov |

| In Vivo | Ggamma/T-15 transgenic mouse | Inhibition of prostate tumor progression. | nih.gov |

| In Vivo | LNCaP and PC-3 xenograft | Enhanced tumor growth inhibition in combination with quercetin. | frontiersin.org |

Hepatocellular Carcinoma Models

2-Methoxyestradiol has demonstrated selective and potent inhibitory effects on hepatocellular carcinoma (HCC) growth in both in vitro and in vivo models. nih.gov In vitro studies have shown that 2-ME inhibits the growth of several human and rat hepatoma cell lines, with IC50 values ranging from 0.5 to 3 microM. nih.gov In contrast, normal rat hepatocytes and liver cell lines were resistant to the effects of 2-ME at concentrations up to 20 microM. nih.gov

The mechanism of action in HCC cells involves cell cycle arrest at the G2/M phase, likely mediated by the inhibition of Cdc25 phosphatases. nih.gov This leads to the tyrosine phosphorylation of their substrates, Cdk1 and Cdk2. nih.gov Furthermore, 2-ME induces apoptosis in hepatoma cells, as evidenced by the cleavage of caspase-3. nih.gov

In vivo studies using a rat model where JM-1 rat hepatoma cells were transplanted into the liver also showed that treatment with 2-ME inhibited tumor growth. nih.gov

Interactive Data Table: 2-Methoxyestradiol in Hepatocellular Carcinoma Models

| Model Type | Cell Line/Animal Model | Key Findings | Reference |

|---|---|---|---|

| In Vitro | Human (Hep3B, HepG2, PLC/PRF5) and rat (McA-RH7777, JM-1) hepatoma cells | Growth inhibition with IC50 range of 0.5-3 µM. | nih.gov |

| In Vitro | JM-1 cells | G2/M cell cycle arrest, inhibition of Cdc25 phosphatases, induction of apoptosis. | nih.gov |

| In Vivo | Rat liver with transplanted JM-1 tumors | Inhibition of tumor growth. | nih.gov |

Anti-angiogenic Effects in Tumor Microenvironments

A key mechanism through which 2-methoxyestradiol exerts its anti-tumor effects is by inhibiting angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. wikipedia.orgjournalissues.orgnih.gov This anti-angiogenic activity has been observed in various tumor models. journalissues.orgnih.gov

In vivo studies using a mouse tumor model demonstrated that treatment with 2-methoxyestradiol led to a significant decrease in tumor vascular density, indicating a strong anti-angiogenic response. journalissues.orgjournalissues.org This reduction in blood vessel formation was correlated with a decrease in tumor growth and an increase in the survival rate of the tumor-bearing mice. journalissues.orgjournalissues.org

The anti-angiogenic effects of 2-methoxyestradiol are thought to be mediated, at least in part, through the suppression of hypoxia-inducible factor-1α (HIF-1α). nih.gov HIF-1α is a key transcription factor that regulates the expression of genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF). nih.gov By inhibiting HIF-1α, 2-methoxyestradiol can reduce the production of VEGF and other pro-angiogenic factors, thereby inhibiting the formation of new blood vessels in the tumor microenvironment. nih.gov

Cardiovascular and Renal Protective Actions in Rodent Models

Preclinical studies in rodent models have suggested that 2-methoxyestradiol possesses cardiovascular and renal protective properties. nih.govnih.gov In aged, obese, diabetic ZSF1 rats, a model for severe diabetic renal disease, treatment with 2-methoxyestradiol attenuated proteinuria, increased renal blood flow and glomerular filtration, and reduced the renal cortical expression of markers for cell proliferation (PCNA), inflammation (NFκB), and angiogenesis (VEGF). nih.gov These findings indicate a significant renoprotective effect even in animals with advanced disease. nih.gov

In the context of cardiovascular protection, 2-methoxyestradiol has been shown to have beneficial effects in models of cardiac injury. In a study using rats with isoproterenol-induced cardiac injury, 2-methoxyestradiol treatment attenuated electrocardiographic changes and improved the histological appearance of the heart muscle. nih.gov It also reduced levels of cardiac injury markers such as lactate (B86563) dehydrogenase, creatine (B1669601) kinase myocardial band, and troponin. nih.gov The protective mechanism appears to involve antioxidant effects, as evidenced by a decrease in malondialdehyde and restoration of glutathione (B108866) and superoxide (B77818) dismutase activity. nih.gov Furthermore, 2-methoxyestradiol antagonized inflammation and cardiac cell apoptosis, partly by suppressing the Gal-3/TLR4/MyD88/NF-κB signaling pathway. nih.gov Other studies have also highlighted its vasoprotective and anti-hypertrophic effects. nih.gov

Structure Activity Relationship Sar Studies of 2 Methoxyestradiol 3 Methylether and Its Analogues

General Principles Governing Structure-Activity Relationships for 2-Methoxyestradiol (B1684026)

The biological activity of 2-methoxyestradiol and its analogues is fundamentally dictated by their chemical structure. nih.gov The steroidal framework provides the necessary scaffold for interaction with biological targets, and the specific substituents at key positions are critical for potency. The A-ring, with its oxygenated functions at C-2 and C-3, is a primary focus for modification to enhance activity. The stereochemistry of the entire molecule is also crucial for maintaining its biological effects. nih.gov

Impact of Substitutions at the C-2 Position on Biological Activity

The C-2 position on the A-ring of the estradiol (B170435) skeleton is a critical determinant of antiproliferative activity. The methoxy (B1213986) group in 2-methoxyestradiol is a key feature for its biological action. bpsbioscience.com Research has demonstrated that altering this substituent can significantly modulate the compound's potency.

For instance, replacing the methoxy group with a more hydrophobic ethyl group can increase the compound's inhibitory effect on store-operated Ca2+ entry in T cells, suggesting that increased lipophilicity at this position can be beneficial. nih.gov The cytotoxicities of various analogues generally correlate with their ability to inhibit tubulin polymerization, supporting this as a primary mechanism of action. acs.org

Below is a table summarizing the impact of C-2 substitutions on the half-maximal inhibitory concentration (IC50) for the inhibition of store-operated Ca2+ entry.

| Compound | C-2 Substituent | IC50 (µM) |

| 2-Methoxyestradiol (2-ME) | Methoxy | 20 |

| 2-Ethyl-estradiol (STX139) | Ethyl | 12 |

| Data sourced from a study on T cells. nih.gov |

Influence of Modifications at the C-3 Position on Biological Activity

The C-3 position of the A-ring also significantly influences the biological profile of 2-methoxyestradiol analogues. The parent compound, 2-methoxyestradiol, has a hydroxyl group at this position which is susceptible to metabolic conjugation, leading to inactivation and rapid clearance from the body. nih.gov

Methylation of this hydroxyl group to form 2-Methoxyestradiol-3-methylether can enhance metabolic stability. Another strategy to block this metabolic pathway and potentially improve bioavailability is the introduction of a sulfamate (B1201201) group. researchgate.net For example, 2-methoxy-3-O-sulfamoyl estrone (B1671321) has shown enhanced activity against the proliferation of human cancer cells. nih.gov

Significance of Modifications at the C-17 Position

The C-17 position on the D-ring is another crucial site for modification that impacts the biological activity of 2-methoxyestradiol derivatives. The 17β-hydroxyl group is a key feature for the molecule's interaction with its biological targets.

The 17β-hydroxyl group can act as a hydrogen bond donor and acceptor, which is thought to be important for binding to target proteins. nih.gov Modifications at this position that alter this capability can significantly affect antiproliferative activity. For example, replacing the 17β-hydroxyl group with a cyanomethyl group has been shown to be more potent in inhibiting Ca2+ entry. nih.gov This suggests that the hydrogen-bonding capability at C-17 is a key factor in the activity of these compounds. nih.gov

The following table illustrates the effect of C-17 substitutions on the inhibition of store-operated Ca2+ entry.

| Compound | C-17 Substituent | IC50 (µM) |

| 2-Methoxyestradiol (2-ME) | β-Hydroxyl | 20 |

| STX640 | β-Cyanomethyl | 2.1 |

| STX641 (3-sulfamoyloxy) | β-Cyanomethyl | 1.7 |

| Data sourced from a study on T cells. nih.gov |

Effects of D-Ring Modifications on Antiproliferative Activity

Studies have shown that introducing substituents at the C-16 position can affect antiproliferative activity, with activity generally decreasing as the size of the substituent increases. nih.gov Furthermore, removing the 17-hydroxyl group, creating 17-deoxy analogues, has been found to greatly reduce the inhibition of cancer cell proliferation. nih.gov In contrast, certain 17-oxime derivatives have demonstrated enhanced antiproliferative activity. nih.gov These findings underscore the importance of the D-ring's structure and the potential for hydrogen bonding interactions in this region for the molecule's anticancer activity. nih.gov

Investigation of Other Structural Alterations (e.g., B-ring expansions, sulfamate esters, triazole conjugates)

A variety of other structural modifications have been investigated to improve the anticancer properties of 2-methoxyestradiol. These include expanding the B-ring, adding sulfamate groups, and attaching triazole conjugates.

B-ring expansion has been explored based on a hypothetical structural relationship between 2-methoxyestradiol and colchicine (B1669291). nih.gov While some B-ring homologated analogues have shown activity as inhibitors of tubulin polymerization, this strategy has not consistently led to enhanced cytotoxicity. nih.gov

A more successful approach has been the introduction of sulfamate groups. The bis-sulfamoylated derivative, 2-methoxyestradiol-3,17-O,O-bis-sulfamate (STX140), has demonstrated superior pharmaceutical properties and anticancer activity compared to the parent compound. nih.gov This is attributed to its ability to disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov

The development of triazole conjugates of 2-methoxyestradiol is another promising area of research. These novel compounds have shown potent antiproliferative activity against various cancer cell lines.

Correlation between Antitubulin and Antiproliferative Effects of Structural Variants

The antiproliferative and proapoptotic activities of 2-methoxyestradiol and its analogues are strongly correlated with their effects on microtubule function. nih.gov Structure-activity relationship (SAR) studies have consistently demonstrated that the primary mechanism driving the anticancer effects of these compounds is the disruption of the microtubule skeleton, which leads to cell cycle arrest and apoptosis. nih.gov

Research into various structural variants has established a clear link between their ability to inhibit tubulin polymerization and their potency in suppressing cancer cell growth. For instance, the SAR of 2-substituted estradiol-3-O-sulfamate derivatives has been established, showing that these compounds act as inhibitors of tubulin polymerization by interfering with the binding of colchicine to tubulin. nih.gov

Modifications at the C-17 position of the steroid nucleus have been shown to be critical for biological activity. Studies on analogues of estradiol 3,17-O,O-bis-sulfamates revealed that the presence of a hydrogen-bond acceptor at the C-17 position is essential for high antiproliferative activity. nih.gov The chemical nature of this group can be varied to some extent; for example, replacing the C-17 oxygen linker with a methylene (B1212753) group is tolerated. nih.gov Furthermore, certain modifications can enhance activity, as seen with mesylate and sulfone analogues which proved to be equipotent or even displayed enhanced in vitro antiproliferative activity compared to their sulfamate counterparts. nih.gov

The following table summarizes the relationship between structural modifications of 2-methoxyestradiol analogues and their biological effects.

| Compound/Analogue Class | Structural Modification | Antitubulin Effect | Antiproliferative Effect | Reference |

| 2-substituted estradiol-3-O-sulfamate derivatives | Varied substituents at C-2 | Inhibit tubulin polymerization; inhibit colchicine binding. | Potent antiproliferative activity. | nih.gov |

| Estradiol 3,17-O,O-bis-sulfamate (E2bisMATE) analogues | Modifications at C-17 | Activity dependent on H-bond acceptor at C-17. | High antiproliferative activity linked to C-17 H-bond acceptor. | nih.gov |

| C-17 Mesylates and Sulfones | Replacement of sulfamate at C-17 with mesylate or sulfone. | Implied strong tubulin interaction. | Equipotent or enhanced in vitro antiproliferative activity compared to sulfamates. | nih.gov |

| 2-Methoxymethylestradiol (2-MeOMeE2) | Methoxy group at C-2 replaced with a methoxymethyl group. | More effective inhibitor of in vitro tubulin polymerization than 2-MeOE2. | Effective in suppressing growth and inducing cytotoxicity in breast cancer cells. | nih.govcapes.gov.br |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. While extensive SAR studies have been performed on 2-methoxyestradiol analogues, the development of specific QSAR models for this class of compounds is an emerging area. The existing body of SAR data provides a robust foundation for the future development of such predictive models.

The SAR studies have successfully identified key structural features and physicochemical properties that are critical for the antitubulin and antiproliferative activities of these compounds. nih.gov These structural requirements serve as essential descriptors for building a reliable QSAR model. A good correlation has been consistently observed between the antiproliferative activity of the analogues and their effect on microtubule function, making this relationship a prime target for QSAR modeling. nih.gov

Key structural descriptors identified from SAR studies that would be crucial for a QSAR model include:

Substituents at the C-2 position: The nature of the group at this position significantly influences activity. nih.gov

Functionality at the C-3 position: Modifications at this position, such as the presence of a sulfamate group, are important. nih.gov

The C-17 substituent: The presence and nature of a hydrogen-bond acceptor at C-17 are essential for high antiproliferative potency. nih.gov